Methyl 4-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzoate
Description
Methyl 4-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzoate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a thiophen-3-yl group at position 3. The oxadiazole ring is linked to a piperidine moiety via a methylene bridge, which is further connected to a benzoate ester through a carbonyl group. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly antimicrobial or enzyme-targeting therapies.
Synthesis: The compound is synthesized via multi-step reactions involving cyclization of thiosemicarbazides to form the oxadiazole ring, followed by coupling with piperidine and esterification. Reaction completion is monitored via Thin Layer Chromatography (TLC), and purification involves precipitation with aqueous NaOH and recrystallization from methanol .
Properties
IUPAC Name |
methyl 4-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-26-20(25)14-6-4-13(5-7-14)19(24)23-9-2-3-15(11-23)17-21-22-18(27-17)16-8-10-28-12-16/h4-8,10,12,15H,2-3,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIFBVKFWGZOIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant case studies and research findings.
Chemical Structure
The compound can be described by the following structural formula:
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles, including those with thiophene substitutions, exhibit notable antimicrobial properties. For instance, a study highlighted that compounds similar to this compound showed significant inhibition against Mycobacterium tuberculosis (Mtb) strains. Specifically, compounds with similar oxadiazole structures demonstrated up to 96% inhibition at certain concentrations .
| Compound | Target Organism | % Inhibition at 250 µg/mL |
|---|---|---|
| Compound A | Mycobacterium tuberculosis | 96% |
| Compound B | Mycobacterium tuberculosis | 92% |
Anticancer Activity
The compound has also been studied for its anticancer potential. In vitro assays have shown that derivatives featuring the oxadiazole moiety display cytotoxic effects against various cancer cell lines. For example, a related study reported that specific oxadiazole derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MDA-MB-231 (Breast) | 5.2 |
| Compound D | HeLa (Cervical) | 4.8 |
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. These targets may include enzymes and receptors involved in critical biological pathways. The binding affinity of the compound to these targets leads to modulation of their activity and subsequent biological responses .
Study on Antimicrobial Properties
In a comprehensive study conducted by Shruthi et al. (2019), various oxadiazole derivatives were synthesized and tested against Mycobacterium tuberculosis. The study found that certain compounds exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against resistant strains .
Study on Anticancer Effects
Another research article examined the anticancer properties of thiophene-containing oxadiazoles. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as therapeutic agents in cancer treatment .
Comparison with Similar Compounds
Compound 6a: 1-(4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine
This analog replaces the thiophen-3-yl group with a phenyl moiety and includes a benzenesulfonyl group instead of a benzoate ester.
| Property | Target Compound | Compound 6a |
|---|---|---|
| Core Substituent | Thiophen-3-yl (electron-rich sulfur heterocycle) | Phenyl (hydrophobic aromatic ring) |
| Solubility | Moderate in polar solvents (e.g., methanol) due to thiophene’s polarity | Lower solubility in polar solvents; enhanced lipophilicity |
| Spectral Data (IR) | C=O stretch at ~1720 cm⁻¹ (ester); C=N (oxadiazole) at ~1600 cm⁻¹ | S=O stretch (sulfonyl) at ~1350 cm⁻¹; C=N (oxadiazole) at ~1590 cm⁻¹ |
| Antibacterial Activity | Moderate activity against E. coli (MIC: 32 µg/mL) | Higher activity against S. aureus (MIC: 16 µg/mL) due to sulfonyl group |
| Synthetic Yield | 65–70% after recrystallization | 55–60% due to sulfonation complexity |
Key Findings :
- However, phenyl analogs like 6a exhibit higher lipophilicity, aiding membrane penetration in Gram-positive bacteria .
- The benzoate ester in the target compound may reduce toxicity compared to sulfonyl groups but limits solubility in aqueous media.
Compound X: Methyl 4-(3-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzoate
This analog substitutes thiophene with furan, altering electronic properties.
| Property | Target Compound | Compound X |
|---|---|---|
| Core Substituent | Thiophen-3-yl (polarizable sulfur atom) | Furan-2-yl (oxygen-containing heterocycle) |
| Electronic Effects | Strong electron-donating effect (sulfur’s +M effect) | Moderate electron donation (oxygen’s +M effect) |
| Antifungal Activity | IC₅₀: 12 µM against C. albicans | IC₅₀: 25 µM (lower potency) |
| Metabolic Stability | Higher stability in liver microsomes (t₁/₂: 45 min) | Rapid oxidation of furan ring (t₁/₂: 20 min) |
Key Findings :
- Thiophene’s sulfur atom increases metabolic stability compared to furan, which is prone to oxidative degradation.
- The target compound’s antifungal superiority correlates with thiophene’s enhanced π-stacking capability in enzyme binding pockets.
Preparation Methods
Synthetic Routes to the 1,3,4-Oxadiazole-Piperidine Core
The 1,3,4-oxadiazole ring is central to the compound’s architecture. Source outlines a robust pathway involving thiosemicarbazide cyclization (Fig. 1). Thiosemicarbazide reacts with substituted acid chlorides under basic conditions to form intermediate thioamides, which undergo oxidative cyclization using bromine or iodine. For this compound, 5-(thiophen-3-yl)-1,3,4-oxadiazole-2-carboxylic acid is synthesized first, followed by coupling with piperidine.
Reaction Conditions :
- Thiosemicarbazide and thiophene-3-carbonyl chloride in anhydrous dichloromethane (DCM) at 0°C for 2 hours.
- Cyclization with iodine in ethanol at reflux (78°C) for 6 hours.
- Yield: 68% after recrystallization from ethanol.
Piperidine Functionalization and Amide Coupling
The piperidine moiety is introduced via nucleophilic acyl substitution . Source and highlight microwave-assisted coupling for enhanced efficiency. The oxadiazole-carboxylic acid intermediate is activated using thionyl chloride ($$ \text{SOCl}_2 $$) to form the acyl chloride, which reacts with piperidine in tetrahydrofuran (THF) at 50°C.
Optimized Protocol :
- Activation : 5-(Thiophen-3-yl)-1,3,4-oxadiazole-2-carboxylic acid (1.2 eq) in $$ \text{SOCl}_2 $$ (5 mL) at 70°C for 3 hours.
- Coupling : Piperidine (1.5 eq) in THF with triethylamine ($$ \text{Et}_3\text{N} $$) as base, stirred for 12 hours.
- Yield : 72% after silica gel chromatography (hexane/ethyl acetate 4:1).
Esterification with Methyl 4-(Chlorocarbonyl)Benzoate
The final step involves coupling the piperidine-oxadiazole intermediate with methyl 4-(chlorocarbonyl)benzoate. Source and validate Schotten-Baumann conditions for this acylation.
Procedure :
- Piperidine-oxadiazole (1 eq) and methyl 4-(chlorocarbonyl)benzoate (1.1 eq) in dichloromethane.
- $$ \text{Et}_3\text{N} $$ (2 eq) added dropwise at 0°C, stirred for 24 hours at room temperature.
- Yield : 65% after recrystallization from methanol.
Alternative Pathways: One-Pot Synthesis
Source proposes a one-pot method combining oxadiazole formation and piperidine coupling. Thiosemicarbazide, thiophene-3-carbonyl chloride, and piperidine are reacted sequentially in DMF under microwave irradiation (120°C, 1 hour). While faster, this method yields 54% due to side reactions.
Analytical Validation and Spectral Data
NMR Analysis :
- $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$) : δ 8.01 (d, 2H, benzoate), 7.45 (m, 1H, thiophene), 3.90 (s, 3H, OCH$$ _3 $$), 3.70–3.20 (m, 4H, piperidine).
- $$ ^{13}\text{C} $$ NMR : 166.8 (C=O), 162.1 (oxadiazole C-2), 140.3 (thiophene C-3).
Mass Spectrometry :
Challenges and Optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
